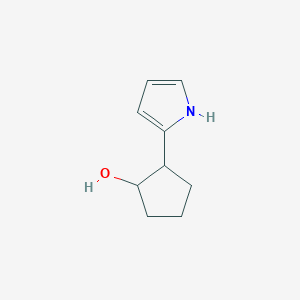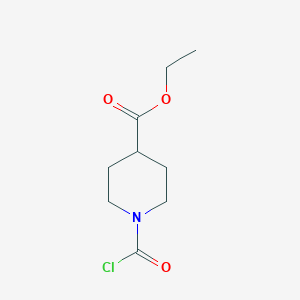
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H14ClNO3 and a molecular weight of 219.67 g/mol . This compound is of significant interest in various fields of chemistry and pharmacology due to its role as an intermediate in the synthesis of a range of chemical compounds, including pharmaceuticals and organic materials.
Preparation Methods
The synthesis of Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate involves multi-step chemical processes, including esterification, hydrogenation, and condensation reactions. One common synthetic route starts with the esterification of isonicotinic acid, followed by hydrogenation to yield Ethyl 4-piperidinecarboxylate. This intermediate is then subjected to chlorocarbonylation to produce the final compound.
Industrial production methods typically involve similar multi-step processes but are optimized for higher yields and cost-effectiveness. These methods often include the use of specialized catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, reflecting its reactive nature and versatility as a chemical building block. Some of the common reactions include:
Acylation: The compound can act as an acylating agent, introducing an acyl group onto nucleophiles like amines, alcohols, and phenols.
Cyclization: The reactive carbonyl chloride group enables the formation of cyclic structures through intramolecular reactions.
Carbonylation and Aminolysis: These reactions are crucial for the synthesis of pharmacologically active molecules and other complex organic compounds.
Common reagents used in these reactions include amines, alcohols, phenols, and various catalysts to facilitate the reactions under controlled conditions. The major products formed from these reactions are often intermediates in the synthesis of more complex molecules, including pharmaceuticals.
Scientific Research Applications
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate is primarily related to its role as an intermediate in the synthesis of pharmacologically active molecules. The compound’s reactive carbonyl chloride group allows it to participate in acylation and cyclization reactions, which are crucial for the formation of amide bonds and cyclic structures in drug molecules. These reactions enable the compound to exert its effects by facilitating the synthesis of drugs that target specific molecular pathways and receptors in the body .
Comparison with Similar Compounds
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: This compound is a closely related intermediate used in similar synthetic pathways.
Ethyl 1-(3-nitro-2-thienyl)piperidine-4-carboxylate: Another related compound with a similar structure but different functional groups, leading to distinct reactivity and applications.
Ethyl 4-oxo-1-piperidinecarboxylate: Used in the preparation of tertiary alcohols, showcasing different reactivity compared to this compound.
Properties
IUPAC Name |
ethyl 1-carbonochloridoylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGCGUGJVDSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)
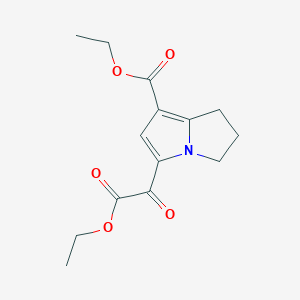

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
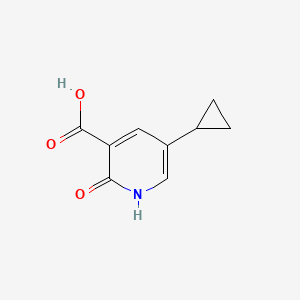


![(1S,3aR,6aS)-2-(2-(2,4-Dichlorophenoxy)acetyl)-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B13331663.png)
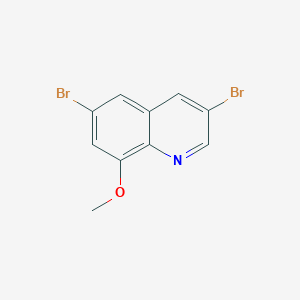


![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13331684.png)
![tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13331696.png)
